methyl 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate is a useful research compound. Its molecular formula is C17H18N2O5S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.09364285 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CBKinase1_002377, also known as CBKinase1_014777 or methyl 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate, is primarily targeted at the Casein Kinase 1 (CK1) family . The CK1 family consists of several isoforms that have been shown to phosphorylate key regulatory molecules involved in various cellular processes .
Mode of Action
The compound interacts with its targets by binding to the CK1 isoforms, leading to the phosphorylation of key regulatory molecules . This interaction results in changes in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
The affected pathways include those involved in cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways are critical for cell survival and tumorigenesis .
Pharmacokinetics
Kinase inhibitors typically exhibit large interpatient variability . Therapeutic drug monitoring could improve treatment efficacy and reduce the incidence of toxicities .
Result of Action
The molecular and cellular effects of CBKinase1_002377’s action are primarily related to its role in phosphorylating key regulatory molecules. This can lead to changes in various cellular processes, potentially influencing cell survival and tumorigenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_002377. These factors could include the presence of other drugs, patient-specific factors like genetic polymorphisms in metabolizing enzymes, and dietary factors .
Properties
IUPAC Name |
methyl 2-[[2-[benzenesulfonyl(methyl)amino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-19(25(22,23)13-8-4-3-5-9-13)12-16(20)18-15-11-7-6-10-14(15)17(21)24-2/h3-11H,12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCVBWTVAVAXBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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